molecular formula C25H25N3O5 B302283 N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-hydroxybenzamide

N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-hydroxybenzamide

Cat. No. B302283
M. Wt: 447.5 g/mol
InChI Key: UJGLINDXUJHLBI-WGARJPEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-hydroxybenzamide, also known as DMABN, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. DMABN is a derivative of N-hydroxybenzamide and has been synthesized using various methods. Additionally, this paper will list future directions for research on DMABN.

Scientific Research Applications

N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-hydroxybenzamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. This compound has also been found to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, this compound has been found to have anti-inflammatory properties and can be used to treat inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-hydroxybenzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a role in gene expression and is overexpressed in cancer cells, leading to uncontrolled cell growth. This compound inhibits HDAC, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been found to increase the acetylation of histones, which is associated with the activation of tumor suppressor genes. This compound has also been found to decrease the levels of pro-inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, this compound has been found to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-hydroxybenzamide has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cells, making it an effective tool for studying the mechanisms of cancer cell growth and apoptosis. Additionally, this compound has been found to have low toxicity, making it a safe compound for use in lab experiments. However, this compound has some limitations. This compound is not water-soluble, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

For research on N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-hydroxybenzamide include the development of analogs, the study of its effects on other diseases, and the combination of this compound with other anti-cancer drugs.

Synthesis Methods

N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-hydroxybenzamide has been synthesized using several methods, including the condensation reaction between 4-aminophenol and 3,4-dimethylaniline, followed by the reaction with 2-hydroxybenzaldehyde. Another method involves the reaction between 3,4-dimethylaniline and 2-hydroxybenzaldehyde to form a Schiff base, which is then reacted with 4-nitrophenyl chloroformate to form this compound. The synthesis of this compound has also been achieved using microwave-assisted synthesis, which is a faster and more efficient method.

properties

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

IUPAC Name

N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C25H25N3O5/c1-16-8-10-19(12-17(16)2)27-24(30)15-33-22-11-9-18(13-23(22)32-3)14-26-28-25(31)20-6-4-5-7-21(20)29/h4-14,29H,15H2,1-3H3,(H,27,30)(H,28,31)/b26-14-

InChI Key

UJGLINDXUJHLBI-WGARJPEWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N\NC(=O)C3=CC=CC=C3O)OC)C

SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3O)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3O)OC)C

Origin of Product

United States

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